

# Application Notes and Protocols for SHP099: Solubility and In Vivo Study Preparation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **SHP099**, a potent and selective allosteric inhibitor of SHP2 phosphatase, and a comprehensive protocol for its preparation for in vivo studies. The provided methodologies are based on established preclinical research to ensure reproducibility and efficacy in experimental settings.

### SHP099: Overview and Mechanism of Action

SHP099 is an orally bioavailable small-molecule inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2) with a reported IC50 value of approximately 0.071 µM.[1][2][3] It functions by stabilizing SHP2 in an auto-inhibited conformation, thereby preventing its catalytic activity.[4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, most notably the RAS-ERK (MAPK) and PI3K pathways, which are frequently dysregulated in various cancers.[6][7] By inhibiting SHP2, SHP099 effectively suppresses downstream signaling, leading to the inhibition of cancer cell proliferation.[3][5][7] Preclinical studies have demonstrated its anti-tumor activity in various xenograft models.[1][7]

## **Quantitative Data Summary**

For ease of reference and experimental planning, the following tables summarize the solubility and formulation data for **SHP099**.



Table 1: **SHP099** Solubility Data

| Solvent                 | Concentration        | Notes                                                           |
|-------------------------|----------------------|-----------------------------------------------------------------|
| DMSO                    | 78 mg/mL (200.65 mM) | Fresh DMSO is recommended as moisture can reduce solubility.[1] |
| DMSO                    | 30 mg/mL             | -                                                               |
| Water                   | 10 mg/mL             | Requires sonication and heating to 60°C for 10 minutes.         |
| Ethanol                 | 10 mg/mL             | -                                                               |
| DMF                     | 30 mg/mL             | -                                                               |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL           | -                                                               |

Table 2: Reported Formulations for In Vivo Studies

| Vehicle Composition                                                        | Route of Administration | Dosage                                   |
|----------------------------------------------------------------------------|-------------------------|------------------------------------------|
| 0.6% Hydroxypropyl<br>methylcellulose (HPMC), 0.4%<br>Tween80, 0.9% Saline | Oral gavage             | 75 mg/kg of body weight                  |
| 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline                           | Not specified           | Solubility: ≥ 1.2 mg/mL (clear solution) |
| 10% DMSO, 90% (20% SBE-<br>β-CD in saline)                                 | Not specified           | Solubility: ≥ 1.2 mg/mL (clear solution) |
| 10% DMSO, 90% Corn oil                                                     | Not specified           | Solubility: ≥ 1.2 mg/mL (clear solution) |

# **Experimental Protocols**



# Protocol 1: Preparation of SHP099 Formulation for Oral Gavage in Mice

This protocol details the preparation of a 7.5 mg/mL **SHP099** suspension for oral administration to achieve a dosage of 75 mg/kg in a 20g mouse (10 mL/kg dosing volume).

#### Materials:

- SHP099 powder
- Hydroxypropyl methylcellulose (HPMC)
- Tween 80
- 0.9% Saline solution, sterile
- Sterile conical tubes (15 mL and 50 mL)
- · Sterile water for injection or Milli-Q water
- · Magnetic stirrer and stir bar
- Weighing scale and spatulas
- Pipettes and sterile tips

### Procedure:

- Prepare the Vehicle Solution (0.6% HPMC, 0.4% Tween 80 in 0.9% Saline): a. In a sterile 50 mL conical tube, add 0.06 g of HPMC. b. Add approximately 5 mL of hot sterile water (around 60-70°C) to the HPMC and vortex vigorously to disperse the powder. c. Add 0.04 mL of Tween 80 to the HPMC suspension. d. Add 0.9% sterile saline to bring the total volume to 10 mL. e. Place a sterile magnetic stir bar in the tube and stir the solution on a magnetic stirrer until the HPMC is fully dissolved and the solution is clear. This may take several hours. It is often convenient to prepare this the day before and leave it stirring overnight at 4°C.
- Prepare the **SHP099** Suspension: a. Weigh the required amount of **SHP099**. For a 10 mL final volume at 7.5 mg/mL, you will need 75 mg of **SHP099**. b. Place the weighed **SHP099**



powder into a sterile 15 mL conical tube. c. Add a small volume (e.g., 1-2 mL) of the prepared vehicle solution to the **SHP099** powder. d. Vortex thoroughly to create a uniform slurry and break up any clumps. e. Gradually add the remaining vehicle solution to the slurry while continuously vortexing or stirring to ensure a homogenous suspension. f. Bring the final volume to 10 mL with the vehicle solution.

Administration: a. Before each administration, ensure the SHP099 suspension is thoroughly
mixed by vortexing to guarantee uniform dosing. b. Administer the suspension to the animals
via oral gavage at the calculated volume based on their body weight (e.g., 10 mL/kg).

# Visualizations SHP099 Mechanism of Action: Inhibition of the RAS-ERK Signaling Pathway



Click to download full resolution via product page





Caption: **SHP099** allosterically inhibits SHP2, preventing RAS activation and downstream ERK signaling.

Experimental Workflow: Preparation of SHP099 for In Vivo Oral Gavage





Click to download full resolution via product page



Caption: Step-by-step workflow for preparing **SHP099** suspension for in vivo oral administration.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SHP099: Solubility and In Vivo Study Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612028#shp099-solubility-and-preparation-for-in-vivo-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com